molecular formula C9H13N3 B1341254 5-(Pyrrolidin-1-yl)pyridin-2-amine CAS No. 937623-38-6

5-(Pyrrolidin-1-yl)pyridin-2-amine

Cat. No.: B1341254
CAS No.: 937623-38-6
M. Wt: 163.22 g/mol
InChI Key: JPBRHMIVZVUWCZ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

5-(Pyrrolidin-1-yl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily due to its pyrrolidine and pyridine rings, which allow it to bind to specific sites on enzymes and proteins. These interactions can lead to changes in the activity of these biomolecules, influencing various biochemical pathways.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, which can impact cell growth, differentiation, and apoptosis. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes, either inhibiting or activating them. This can lead to changes in the biochemical pathways regulated by these enzymes. Furthermore, its interaction with transcription factors can result in altered gene expression, impacting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular damage, and altered metabolic pathways. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. Its interaction with enzymes such as cytochrome P450 can lead to changes in the metabolism of other compounds, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s structure allows it to be efficiently transported across cell membranes and distributed within different cellular compartments. Its interaction with binding proteins can influence its localization and accumulation in specific tissues, impacting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where pyridine-2-amine is reacted with pyrrolidine under basic conditions . The reaction can be carried out in solvents such as ethanol or acetonitrile, and often requires heating to reflux temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microwave-assisted organic synthesis (MAOS) has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-(Pyrrolidin-1-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrrolidin-1-yl)pyridin-2-amine is unique due to the combination of the pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

5-(Pyrrolidin-1-yl)pyridin-2-amine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of the TYK2 protein kinase. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety. Its structure allows it to interact with various biological targets, making it a candidate for drug development in treating several diseases.

The primary mechanism through which this compound exerts its biological effects is by acting as an inhibitor of the TYK2 protein kinase. TYK2 is involved in several signaling pathways related to immune response and inflammation. Inhibition of this kinase can lead to reduced signaling through pathways implicated in autoimmune diseases and other inflammatory conditions .

Inhibition of TYK2 Kinase

Research indicates that this compound effectively inhibits TYK2 kinase activity. This inhibition has implications for treating diseases such as psoriasis, rheumatoid arthritis, and other inflammatory disorders. The compound's ability to modulate intracellular signaling pathways associated with TYK2 makes it a valuable candidate for further therapeutic exploration .

Anticancer Activity

Recent studies have also explored the anticancer potential of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). These studies employed MTT assays to assess cell viability, revealing that certain derivatives significantly reduced cell viability at low concentrations (e.g., 6.25 μM) .

Case Studies and Experimental Data

  • TYK2 Inhibition : In vitro studies demonstrated that this compound and its derivatives effectively inhibited TYK2 activity, leading to decreased phosphorylation of downstream signaling molecules involved in inflammatory responses .
  • Cytotoxicity in Cancer Cells : A study evaluating the biological activity of related compounds found that specific derivatives showed significant cytotoxic effects on breast cancer cell lines at concentrations as low as 6.25 μM. The docking studies indicated strong binding affinities with key proteins involved in cancer progression, supporting the observed cytotoxicity .
  • Structure-Activity Relationship (SAR) : The SAR analysis highlighted that modifications in the pyridine and pyrrolidine rings could enhance biological activity, suggesting that further optimization could yield more potent inhibitors .

Summary Table of Biological Activities

Activity Target Effect Concentration
TYK2 InhibitionTYK2 KinaseReduced signalingNot specified
CytotoxicityMDA-MB-231 (Breast Cancer)Significant decrease in viability6.25 μM
CytotoxicityMCF-7 (Breast Cancer)Variable effects based on derivative50 μM

Properties

IUPAC Name

5-pyrrolidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBRHMIVZVUWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588366
Record name 5-(Pyrrolidin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937623-38-6
Record name 5-(Pyrrolidin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

410 mg (2.12 mmol) of the product obtained in step 25.1 are hydrogenated in the presence of 10% Pd/C at atmospheric pressure at 35° C. The solution obtained is evaporated under reduced pressure to give 321 mg of 5-pyrrolidin-1-ylpyridin-2-ylamine.
Quantity
410 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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